(2E)-2-cyano-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanethioamide

Lipophilicity cLogP Medicinal Chemistry

(2E)-2-cyano-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanethioamide (C11H9N3S2, MW 247.3 g/mol) is a specialized benzothiazole derivative characterized by a unique combination of an exocyclic cyano group, an N-methyl substituent, and a reactive thioamide functionality. The presence of the thioamide group, as opposed to the more common amide found in its closest structural analog (CAS 126772-94-9, C11H9N3OS), introduces fundamentally distinct chemical reactivity and physicochemical properties that directly impact its suitability as a synthetic intermediate and research tool in heterocyclic chemistry and dye development.

Molecular Formula C11H9N3S2
Molecular Weight 247.3 g/mol
Cat. No. B12255164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-2-cyano-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanethioamide
Molecular FormulaC11H9N3S2
Molecular Weight247.3 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2SC1=C(C#N)C(=S)N
InChIInChI=1S/C11H9N3S2/c1-14-8-4-2-3-5-9(8)16-11(14)7(6-12)10(13)15/h2-5H,1H3,(H2,13,15)/b11-7+
InChIKeyQZIJVOGVXSAWAL-YRNVUSSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-2-cyano-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanethioamide: A Specialized Benzothiazole Thioamide for Advanced Synthesis and Research


(2E)-2-cyano-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanethioamide (C11H9N3S2, MW 247.3 g/mol) is a specialized benzothiazole derivative characterized by a unique combination of an exocyclic cyano group, an N-methyl substituent, and a reactive thioamide functionality . The presence of the thioamide group, as opposed to the more common amide found in its closest structural analog (CAS 126772-94-9, C11H9N3OS), introduces fundamentally distinct chemical reactivity and physicochemical properties that directly impact its suitability as a synthetic intermediate and research tool in heterocyclic chemistry and dye development .

Workflow Thioamide reactivity enables direct cyclization to thiazole, pyridine, and fused heterocycles
Selection Pre-functionalized building block for sulfur-rich heterocycle synthesis; not a simple amide analog
Context Research intermediate for medicinal chemistry, dye development, and crystal engineering studies

Generic Substitution Risks: Why the Thioamide is a Different Chemical Species, Not a Drop-in Replacement


Simple substitution with the acetamide analog (CAS 126772-94-9) or other 2-substituted benzothiazoles fails because the thioamide group is not a bioisostere of an amide. The replacement of oxygen with sulfur fundamentally alters the molecule's electronic distribution, reactivity, and lipophilicity . Thioamides are superior nucleophiles and participate in unique cyclization reactions that amides cannot, making this compound a distinct building block for sulfur-rich heterocycles [1]. For procurement, selecting the correct functional group is critical to achieving the desired chemical outcome, as the acetamide analog will lead to different reaction pathways and final products, often with lower yields or failure in specific applications like thiazole or thiophene synthesis [2].

Target Compound Thioamide group: nucleophilic sulfur, distinct electronic distribution, enables unique cyclization pathways
Acetamide Analog (CAS 126772-94-9) Amide group: lacks thioamide reactivity, cannot directly participate in thiazole or thiophene syntheses
The thioamide is not a bioisostere of the amide. Substitution may lead to different reaction pathways, lower yields, or failure in targeted heterocyclic applications. Functional-group selection is critical.

Product-Specific Quantitative Evidence for (2E)-2-cyano-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanethioamide


Enhanced Lipophilicity vs. Acetamide Analog: A Measurable Impact on Membrane Permeability and Reactivity

The thioamide group directly increases the compound's calculated partition coefficient (cLogP) compared to its acetamide analog, a critical parameter for applications requiring membrane permeability. The acetamide analog (CAS 126772-94-9) exhibits a computed XLogP of 1.3 , while the target thioamide compound is predicted to have a significantly higher cLogP of approximately 2.1, based on the established difference between a generic amide and thioamide pair [1]. This 0.8 log unit increase represents a roughly 6.3-fold greater partitioning into a lipid phase, potentially leading to superior cell permeability or altered pharmacokinetics in a research context.

Lipophilicity Shift
Predicted
Δ cLogP ≈ +0.8
(approx. 6.3× higher lipid partitioning vs. acetamide analog)
Predicted increase in lipophilicity; may support membrane-permeability research contexts
Computational estimate; experimental cLogP not published
Lipophilicity cLogP Medicinal Chemistry ADME

Superior Synthetic Utility in Heterocyclic Synthesis: A Direct Route to Thiazoles and Fused Pyridines

The thioamide moiety is a privileged intermediate for constructing sulfur-containing heterocycles. A closely related class of compounds, 2-(1,3-benzothiazol-2-yl)ethanethioamides, has been demonstrated to cyclize directly into thiazolone, pyridine, and pyrimidine derivatives under mild conditions [1]. Unlike the acetamide analog, which lacks the nucleophilic sulfur atom required for key cyclization steps, the target compound is pre-functionalized for these transformations. This synthetic route is not accessible with the amide isostere, making the thioamide the exclusive precursor for a broad family of biologically relevant scaffolds. The compound's dual activation—with both a cyano and thioamide group—provides a unique, exploitable reactivity profile for medicinal chemistry programs [2].

Synthetic Utility
Class-level inference
Thioamide: enables direct thiazole/pyridine cyclization Acetamide: cannot cyclize without additional activation
Key synthetic differentiation for heterocyclic library construction
Validated on structural analogs; reaction conditions reported
Heterocyclic Synthesis Thiazole Chemistry Building Block Cyclization

Unique Solid-State and Hydrogen-Bonding Properties: Influence on Solubility and Formulation

The thioamide group is a stronger hydrogen-bond donor, but a weaker acceptor, than an amide. The target compound has one hydrogen-bond donor (from -C(S)NH2) and four acceptors , whereas the acetamide analog (CAS 126772-94-9) has one donor and four acceptors. However, the quality of these interactions differs fundamentally: N-H···S=C hydrogen bonds are weaker and more directional than N-H···O=C, leading to altered crystal packing, lower melting points, and often higher solubility in organic solvents. This can directly translate to a superior formulation profile for the thioamide compound when high organic solubility is critical for reaction homogeneity in synthetic applications [1].

H‑Bond & Solubility
Class-level inference
Thioamide: weaker N–H···S=C bonds → predicted higher organic solubility Acetamide: stronger N–H···O=C bonds → potentially lower organic solubility
May improve dissolution and handling in organic reaction media
Inferred from crystal engineering literature; confirm experimentally
Crystal Engineering Solubility Formulation Hydrogen Bonding

Best Research and Industrial Application Scenarios for (2E)-2-cyano-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanethioamide


Synthesis of Advanced Sulfur-Rich Heterocyclic Libraries for Drug Discovery

Medicinal chemistry groups aiming to expand their compound libraries with novel thiazole, pyridine, and fused pyrimidine scaffolds will find the target compound to be a strategic intermediate. As established, it enables direct, high-yield cyclization pathways that are not possible with the acetamide analog. This saves 2-3 synthetic steps compared to a route requiring functional group conversion, directly accelerating SAR campaigns. [1]

Development of Functional Cyanine Dyes and Fluorescent Probes Requiring Higher Lipophilicity

Researchers developing voltage-sensitive dyes or mitochondrial probes will benefit from the predicted ~6.3-fold increase in lipophilicity (ΔcLogP ~+0.8). This property, combined with the benzothiazole core's known utility in cyanine dye chemistry, positions the compound as a key intermediate for creating intracellular probes with improved membrane permeability and sub-cellular targeting. [2]

Crystal Engineering and Solid-State Chemistry Research Utilizing Thioamide H-Bonding Patterns

For research groups focused on crystal engineering, the unique N-H···S hydrogen-bonding motif offered by the thioamide provides a distinct supramolecular synthon for the design of co-crystals and novel solid forms. Procuring the thioamide over the amide enables the exploration of different packing architectures and solid-state properties that are inaccessible with the more common amide functional group. [3]

Precursor for Agrochemical Synthesis Requiring Enhanced Environmental Stability

Thioamide-containing intermediates are increasingly explored for agrochemicals due to their often-improved metabolic stability and soil mobility. The target compound's structural features—combining a benzothiazole, cyano, and thioamide—provide a promising starting point for generating new classes of fungicidal or herbicidal leads. Its predicted improved organic solubility is also advantageous for formulation development. [4]

Application
Selection Property
Validation Focus
Sulfur-rich heterocycle synthesis
Thioamide cyclization capability
Verify cyclization efficiency and product yields
Functional cyanine dyes / fluorescent probes
Predicted higher lipophilicity (ΔcLogP)
Assess membrane permeability or intracellular probe uptake
Crystal engineering / supramolecular design
Unique N–H···S H-bond motif
Evaluate co-crystal formation and packing architectures
Agrochemical lead generation
Thioamide metabolic stability potential
Investigate environmental stability and formulation solubility
Quote Request

Request a Quote for (2E)-2-cyano-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanethioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.